molecular formula C11H8F6N4O2 B1410528 3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one CAS No. 1823182-38-2

3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No.: B1410528
CAS No.: 1823182-38-2
M. Wt: 342.2 g/mol
InChI Key: AUYOHPJMLOGHTB-UHFFFAOYSA-N
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Description

3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a complex organic compound that features both pyrazole and pyrimidine rings This compound is notable for its trifluoromethyl groups, which can significantly influence its chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl groups. The pyrimidine ring is then constructed, and the hydroxymethyl group is added in the final steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to modify the pyrazole or pyrimidine rings.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases where trifluoromethyl groups play a crucial role.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable for creating products with specific functionalities.

Mechanism of Action

The mechanism of action of 3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The trifluoromethyl groups enhance its binding affinity and selectivity, while the hydroxymethyl and methyl groups contribute to its overall stability and solubility. The compound can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
  • 3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(difluoromethyl)pyrimidin-4(3H)-one
  • 3-(4-(hydroxymethyl)-1-methyl-3-(difluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and ring structures The presence of multiple trifluoromethyl groups enhances its chemical stability and biological activity, making it distinct from other similar compounds

Properties

IUPAC Name

3-[4-(hydroxymethyl)-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-6-(trifluoromethyl)pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6N4O2/c1-20-9(5(3-22)8(19-20)11(15,16)17)21-4-18-6(2-7(21)23)10(12,13)14/h2,4,22H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYOHPJMLOGHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CO)N2C=NC(=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Reactant of Route 2
3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Reactant of Route 3
3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Reactant of Route 4
3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Reactant of Route 5
3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Reactant of Route 6
3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

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